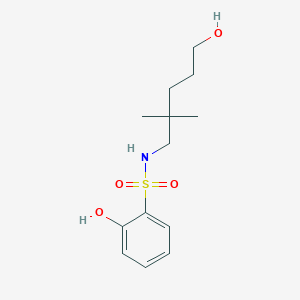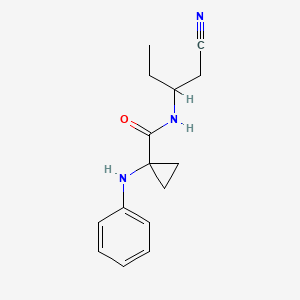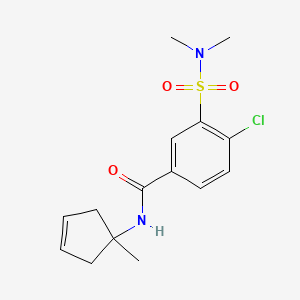
2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with hydroxy and dimethylpentyl substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 5-hydroxy-2,2-dimethylpentylamine.
Reaction: The benzenesulfonyl chloride reacts with 5-hydroxy-2,2-dimethylpentylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-inflammatory agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The hydroxy groups may enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-N,N-dimethylacetamide: Another sulfonamide with different substituents, used in various chemical applications.
N-hydroxy-5-norbornene-2,3-dicarboximide: A compound with a similar sulfonamide structure but different functional groups.
Uniqueness
2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is unique due to its specific combination of hydroxy and dimethylpentyl substituents, which may impart distinct chemical and biological properties compared to other sulfonamides
Propiedades
IUPAC Name |
2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-13(2,8-5-9-15)10-14-19(17,18)12-7-4-3-6-11(12)16/h3-4,6-7,14-16H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXTLDWZHXWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNS(=O)(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B6750523.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]pyridine-3-carboxamide](/img/structure/B6750541.png)
![N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750544.png)

![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
![[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B6750572.png)

![2-Ethyl-6-[[2-(methylsulfonylmethyl)anilino]methyl]phenol](/img/structure/B6750578.png)
![Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)
![methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate](/img/structure/B6750599.png)
![Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B6750604.png)
![Methyl 3-[(5-hydroxy-2,2-dimethylpentyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B6750607.png)
![5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one](/img/structure/B6750618.png)
